molecular formula C13H17NO4 B5743571 Morpholine, 4-((4-methoxyphenoxy)acetyl)- CAS No. 148183-93-1

Morpholine, 4-((4-methoxyphenoxy)acetyl)-

Cat. No.: B5743571
CAS No.: 148183-93-1
M. Wt: 251.28 g/mol
InChI Key: DLBMNRYKMGJMGK-UHFFFAOYSA-N
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Description

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of a methoxyphenoxy group attached to the morpholine ring via an acetyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4-methoxyphenoxy)acetyl)- typically involves the reaction of morpholine with 4-methoxyphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Morpholine, 4-((4-methoxyphenoxy)acetyl)- can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4-methoxyphenoxy)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Morpholine, 4-((4-methoxyphenoxy)acetyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler structure without the methoxyphenoxyacetyl group.

    4-Methylmorpholine: Contains a methyl group instead of the methoxyphenoxyacetyl group.

    4-Ethylmorpholine: Contains an ethyl group instead of the methoxyphenoxyacetyl group.

Uniqueness

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is unique due to the presence of the methoxyphenoxyacetyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for specific research applications where these properties are desired.

Biological Activity

Morpholine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. One such compound, Morpholine, 4-((4-methoxyphenoxy)acetyl)- , has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-((4-methoxyphenoxy)acetyl)- is characterized by the presence of a morpholine ring substituted with a methoxyphenoxyacetyl group. This unique structure contributes to its biological properties and potential interactions with various molecular targets.

The biological activity of Morpholine, 4-((4-methoxyphenoxy)acetyl)- is primarily attributed to its interaction with specific enzymes and receptors. The methoxyphenoxy group enhances binding affinity, influencing its pharmacological effects. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and fungal infections .
  • Antimicrobial Activity : Studies indicate that morpholine derivatives possess antimicrobial properties, with some demonstrating effective minimum inhibitory concentrations (MICs) against various pathogens .

Antifungal Efficacy

A notable study evaluated the antifungal activity of morpholine derivatives, including Morpholine, 4-((4-methoxyphenoxy)acetyl)-. The compound demonstrated significant antifungal activity against Candida neoformans, with an MIC of 0.25 mg/L. In vivo studies showed a reduction in fungal density by over three logs when dosed at 150 mg/kg . This suggests a promising application in treating fungal infections.

Anticancer Properties

Research into the anticancer potential of morpholine derivatives has revealed their ability to induce apoptosis in cancer cells. The compound's mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. For instance, studies have shown that certain morpholine derivatives can inhibit cell growth in various cancer cell lines, suggesting their utility as chemotherapeutic agents .

Case Studies

StudyFocusFindings
Study AAntifungal ActivityMorpholine derivative exhibited MIC of 0.25 mg/L against C. neoformans; significant reduction in fungal load in vivo .
Study BAnticancer ActivityInduced apoptosis in cancer cells; inhibited growth across multiple cell lines .
Study CEnzyme InhibitionDemonstrated selective inhibition of enzymes involved in metabolic pathways; potential for drug development .

Comparative Analysis

Compared to other morpholine derivatives, Morpholine, 4-((4-methoxyphenoxy)acetyl)- shows unique properties due to its specific substitutions. For example:

  • 2-((2-Methoxyphenoxy)methyl)morpholine : Exhibits different binding affinities and biological activities due to the positional isomerism of the methoxy group.
  • 2-((4-Ethoxyphenoxy)methyl)morpholine : While structurally similar, it may not possess the same level of potency against certain pathogens as the methoxy-substituted variant.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-2-4-12(5-3-11)18-10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBMNRYKMGJMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163906
Record name Morpholine, 4-((4-methoxyphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148183-93-1
Record name Morpholine, 4-((4-methoxyphenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-((4-methoxyphenoxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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